molecular formula C9H9ClF5N B2612998 (1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride CAS No. 2253619-69-9

(1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride

Cat. No.: B2612998
CAS No.: 2253619-69-9
M. Wt: 261.62
InChI Key: STQLRWXDMRHOJV-FJXQXJEOSA-N
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Description

(1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a phenyl ring, along with difluoro substitution on the ethanamine backbone, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Formation of the Phenyl Intermediate:

    Difluoro Substitution:

    Amination: The final step involves the amination of the difluoro intermediate to form the desired ethanamine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the difluoro sites, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

(1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and difluoro groups enhance its binding affinity and specificity, leading to modulation of biological pathways. This compound may inhibit or activate certain enzymes, affecting metabolic processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-2,2-Difluoro-1-phenylethanamine;hydrochloride
  • (1S)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride

Uniqueness

Compared to similar compounds, (1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride exhibits unique properties due to the specific positioning of the trifluoromethyl group on the phenyl ring. This structural feature enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

(1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride, with CAS number 2253619-52-0, is a fluorinated amine compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H8ClF5N
  • Molecular Weight : 261.6 g/mol
  • Purity : Minimum 95%
  • Physical Form : Powder
  • Storage Temperature : 4°C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its effects on different biological targets.

Research indicates that compounds similar to (1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine can act as positive allosteric modulators at nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This activity suggests potential therapeutic applications in neurological disorders and cognitive enhancement .

Anticancer Activity

A study exploring the anticancer properties of fluorinated amines reported that derivatives with similar structural features exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds with electron-withdrawing groups demonstrated enhanced activity against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 0.12 to 2.78 µM . Although specific data for this compound is limited, the trends observed in related compounds suggest potential for further investigation.

Compound Cell Line IC50 (µM)
Compound AMCF-70.48
Compound BHCT-1160.78
This compoundUnknownUnknown

Neuropharmacological Effects

In addition to its anticancer potential, this compound may influence neurotransmitter systems. Similar fluorinated compounds have shown activity in modulating GABA receptors and nAChRs, indicating a role in neuropharmacology . The modulation of these receptors could lead to therapeutic applications in treating anxiety and cognitive disorders.

Properties

IUPAC Name

(1S)-2,2-difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F5N.ClH/c10-8(11)7(15)5-3-1-2-4-6(5)9(12,13)14;/h1-4,7-8H,15H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQLRWXDMRHOJV-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)F)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](C(F)F)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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